molecular formula C5H4BrNO2 B1340219 3-Bromo-1-methyl-1H-pyrrole-2,5-dione CAS No. 65060-93-7

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B1340219
Key on ui cas rn: 65060-93-7
M. Wt: 189.99 g/mol
InChI Key: UFUQBRMYERTCQH-UHFFFAOYSA-N
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Patent
US07378419B2

Procedure details

A 15 mmol solution of 3-bromo-2,5-furanedione and 15 mmol of methylamine at 40% in water, in 300 ml of glacial acetic acid is carried under reflux for 16 hours. After having allowed the reaction mixture to return to ambient temperature, 20 ml of acetic anhydride are added. The reaction medium is again brought to reflux under stirring for 4 hours before evaporating the solvents under reduced pressure. The expected product is obtained after purification by silica gel chromatography (heptane/ethyl acetate: 1/1) and recrystallization in ethanol.
[Compound]
Name
solution
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[O:4][C:5](=[O:7])[CH:6]=1.[CH3:9][NH2:10].C(OC(=O)C)(=O)C>O.C(O)(=O)C>[Br:1][C:2]1[C:3](=[O:4])[N:10]([CH3:9])[C:5](=[O:7])[CH:6]=1

Inputs

Step One
Name
solution
Quantity
15 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(OC(C1)=O)=O
Step Three
Name
Quantity
15 mmol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
before evaporating the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(N(C(C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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